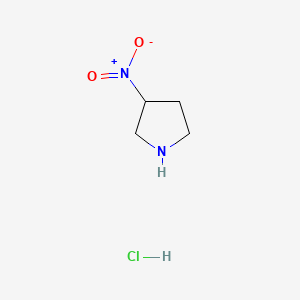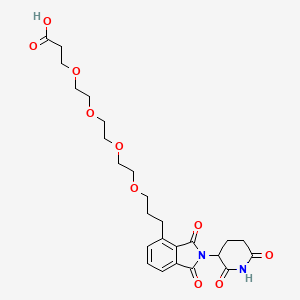
Thalidomide-C3-O-PEG3-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-C3-O-PEG3-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-O-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a PEG linker through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of different functional groups or ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new conjugates with different biological activities .
Wissenschaftliche Forschungsanwendungen
Thalidomide-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bioactive molecules.
Biology: Employed in studies of protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of diagnostic assays and drug delivery systems
Wirkmechanismus
The mechanism of action of Thalidomide-C3-O-PEG3-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, allowing for efficient delivery to target cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride
- Thalidomide-5’-O-PEG3-C2-acid
- Thalidomide-O-amido-C3-PEG3-C1-NH2
Uniqueness
Thalidomide-C3-O-PEG3-C2-acid is unique due to its specific PEG linker and functional groups, which enhance its solubility and bioavailability. This makes it particularly valuable in the development of PROTACs and other targeted protein degradation technologies .
Eigenschaften
Molekularformel |
C25H32N2O10 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H32N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,2,4,6-16H2,(H,29,30)(H,26,28,31) |
InChI-Schlüssel |
MGCRJLVILJTRRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



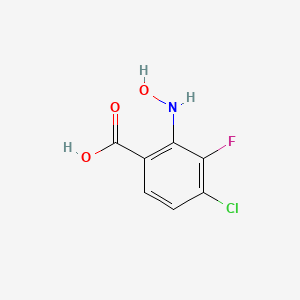

![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)
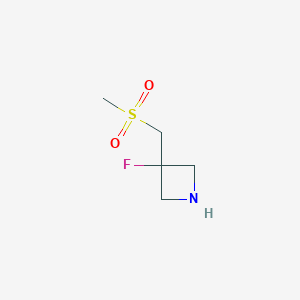

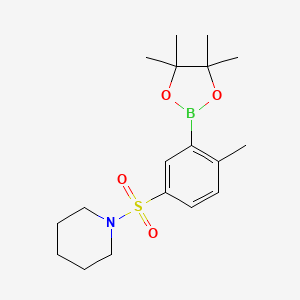
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
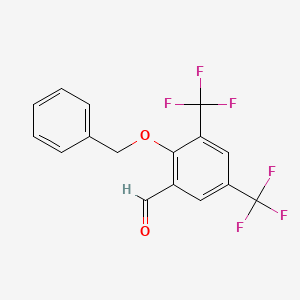
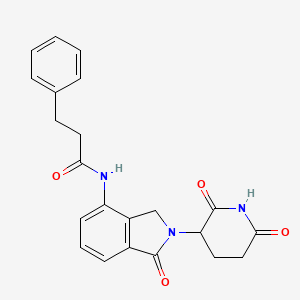
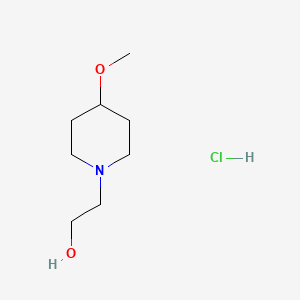
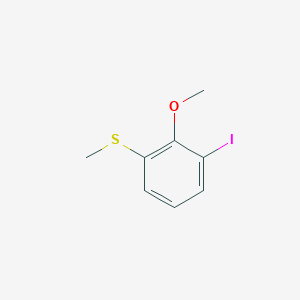
![1-Phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B14773110.png)
